![molecular formula C23H18Br2N2O3 B413376 3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL](/img/structure/B413376.png)
3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL is a complex organic compound characterized by its unique structure, which includes bromine, ethoxy, and benzooxazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts, specific temperatures, and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining the quality and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mécanisme D'action
The mechanism of action of 3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL involves its interaction with molecular targets and pathways within biological systems. This compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL include:
This compound derivatives: Compounds with slight modifications to the structure, such as different substituents on the phenol or benzooxazole rings.
Other brominated phenols: Compounds with bromine atoms and phenol groups, such as 3,4-dibromophenol.
Benzooxazole derivatives: Compounds with benzooxazole rings and various substituents, such as 2-phenylbenzooxazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This compound’s unique structure allows it to participate in a wide range of reactions and applications, making it valuable in scientific research and industrial processes .
Propriétés
Formule moléculaire |
C23H18Br2N2O3 |
|---|---|
Poids moléculaire |
530.2g/mol |
Nom IUPAC |
3,4-dibromo-6-ethoxy-2-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C23H18Br2N2O3/c1-3-29-20-11-17(24)21(25)16(22(20)28)12-26-14-8-9-19-18(10-14)27-23(30-19)15-7-5-4-6-13(15)2/h4-12,28H,3H2,1-2H3 |
Clé InChI |
SRQKMJDNOIQPSZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4C)Br)Br |
SMILES canonique |
CCOC1=CC(=C(C(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


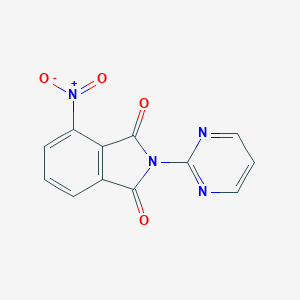
![3,3'-diethyl-5-[2-(3-ethyl-5-phenyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B413297.png)
![N'-[1-(2-furyl)ethylidene]-2-methyl-2-phenylcyclopropanecarbohydrazide](/img/structure/B413298.png)
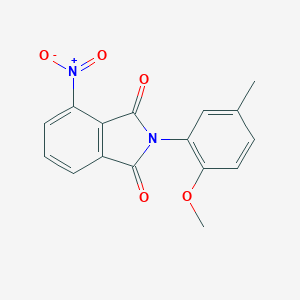
![(5Z)-5-{2-[(2E)-3-ETHYL-5-PHENYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YLIDENE]ETHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B413300.png)
![ethyl 4-(1-(3-fluorophenyl)-1',3',4,6(2'H)-tetraoxo-3a,4,6,6a-tetrahydrospiro[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-5(3H)-yl)benzoate](/img/structure/B413303.png)
![2,4-bis(3-fluorophenyl)-1-phenyl-dispiro[1H-indene-2,3'-pyrrolidine-5',2''-(1''H)-indene]-1,1'',3,3''(2H,2''H)-tetrone](/img/structure/B413304.png)
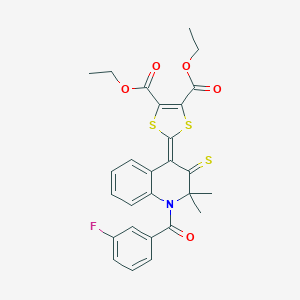
![tetramethyl 6'-(3-fluorobenzoyl)-5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B413309.png)
![(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3-methylphenyl)methanone](/img/structure/B413310.png)
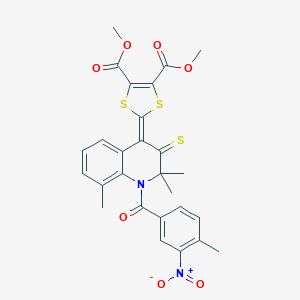
![TETRAETHYL 6'-(4-FLUOROBENZOYL)-5',5',9'-TRIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B413314.png)
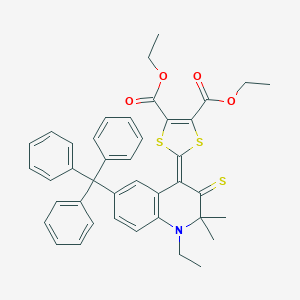
![dimethyl 2-(3-[(4-methoxyphenyl)imino]-2,2,6-trimethyl-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B413316.png)
